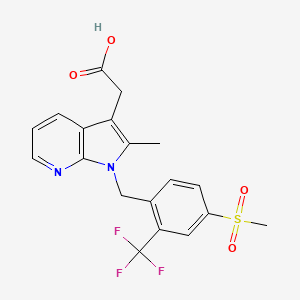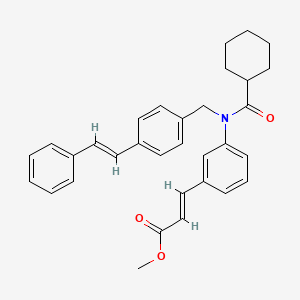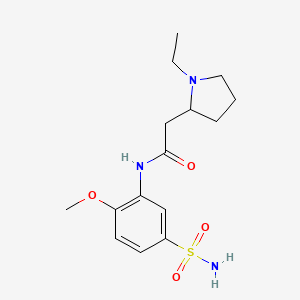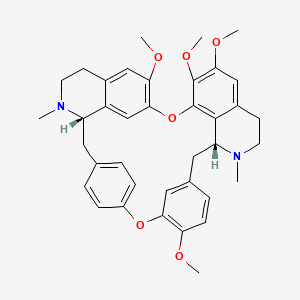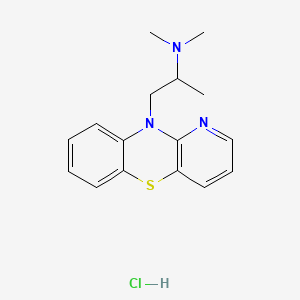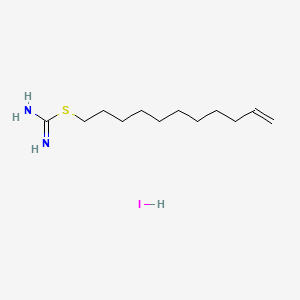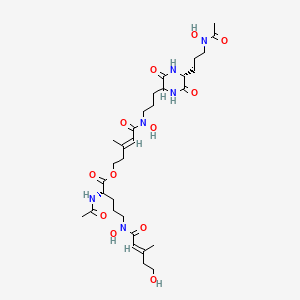
ITSA-1
Vue d'ensemble
Description
ITSA1, également connu sous le nom de (1H-benzo[d][1,2,3]triazol-1-yl)(2,4-dichlorophényl)méthanone, est un composé qui agit comme un activateur de la désacétylase des histones (HDAC). Il est particulièrement connu pour contrer les effets de la trichostatine A (TSA), un puissant inhibiteur de la HDAC. ITSA1 est perméable aux membranes et supprime spécifiquement l'arrêt du cycle cellulaire, l'acétylation des histones et l'activation transcriptionnelle induits par la TSA .
Applications De Recherche Scientifique
Chemistry
In chemistry, ITSA1 is used as a tool compound to study the effects of HDAC activation and inhibition. It helps in understanding the role of HDACs in gene expression and chromatin remodeling .
Biology
ITSA1 is employed in biological research to investigate cell cycle regulation, apoptosis, and transcriptional activation. It is particularly useful in studies involving TSA-induced cellular effects .
Medicine
In medical research, ITSA1 is explored for its potential therapeutic applications in cancer treatment. By modulating HDAC activity, it can influence the expression of genes involved in cell proliferation and apoptosis .
Industry
ITSA1 is used in the development of new HDAC modulators and as a reference compound in the screening of HDAC inhibitors and activators .
Mécanisme D'action
Target of Action
ITSA-1 is primarily an activator of Histone Deacetylases (HDACs) . HDACs are a class of enzymes that remove acetyl groups from a ε-N-acetyl lysine amino acid on a histone, leading to chromatin condensation .
Mode of Action
This compound operates by counteracting the effects of Trichostatin A (TSA), a Histone Deacetylase Inhibitor (HDACi) . TSA inhibits HDACs, leading to an accumulation of highly acetylated histone molecules in mammalian cells . This compound selectively suppresses TSA-induced cell cycle arrest, histone acetylation, and transcriptional activation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histone acetylation pathway . By activating HDACs, this compound influences the balance of acetylation and deacetylation of histones, which is a crucial mechanism for the regulation of gene expression .
Result of Action
This compound has been shown to effectively inhibit cell proliferation and induce Epithelial-Mesenchymal Transition (EMT)-like changes in nasopharyngeal carcinoma cells . Interestingly, this compound was also found to impede the migration ability of these cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of TSA is necessary for this compound to exhibit its HDAC activating effects . .
Analyse Biochimique
Biochemical Properties
ITSA-1 is a cell-permeable HDAC activator . It counteracts the effects of TSA, including TSA-induced cell cycle arrest and tubulin acetylation . Despite its ability to suppress TSA, this compound does not affect the activity of other HDAC inhibitors . This selective suppression suggests that this compound interacts with specific enzymes and proteins involved in the HDAC pathway.
Cellular Effects
The cellular effects of this compound are primarily linked to its role as an HDAC activator. It counteracts TSA-induced cell cycle arrest, suggesting that this compound can influence cell proliferation . Additionally, this compound inhibits TSA-induced tubulin acetylation , which may impact cellular processes such as cell division and intracellular transport.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the HDAC pathway. As an HDAC activator, this compound can influence the acetylation status of histones, which are proteins that help package DNA in the cell nucleus . By counteracting the effects of TSA, an HDAC inhibitor, this compound can modulate gene expression and other cellular processes regulated by histone acetylation .
Metabolic Pathways
Given its role as an HDAC activator, it is likely that this compound is involved in pathways related to histone modification and gene expression
Transport and Distribution
Given its role as an HDAC activator, it is likely that this compound is able to permeate cell membranes and exert its effects within the cell nucleus
Subcellular Localization
Given its role as an HDAC activator, it is likely that this compound exerts its effects within the cell nucleus, where histone modification and gene expression occur
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'ITSA1 implique la réaction du chlorure de 2,4-dichlorobenzoyle avec le 1H-benzotriazole en présence d'une base telle que la triéthylamine. La réaction est généralement effectuée dans un solvant organique comme le dichlorométhane à température ambiante. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de l'ITSA1 ne soient pas largement documentées, le processus de synthèse peut être mis à l'échelle en optimisant les conditions réactionnelles et en utilisant du matériel de qualité industrielle. Les étapes clés impliquent de garantir la pureté des matières premières, de maintenir des conditions réactionnelles contrôlées et d'utiliser des techniques de purification efficaces pour obtenir des rendements élevés en ITSA1 .
Analyse Des Réactions Chimiques
Types de réactions
L'ITSA1 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les parties benzotriazole et dichlorophényle. Il peut également participer à des réactions de substitution aromatique nucléophile.
Réactifs et conditions courants
Substitution nucléophile : L'ITSA1 peut réagir avec des nucléophiles dans des conditions douces, utilisant souvent des solvants comme le diméthylsulfoxyde (DMSO) ou l'acétonitrile.
Oxydation et réduction : Bien que l'ITSA1 soit stable dans des conditions normales, il peut subir des réactions d'oxydation ou de réduction en présence d'agents oxydants ou réducteurs forts.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut conduire à la formation de divers dérivés benzotriazoliques substitués .
Applications de la recherche scientifique
Chimie
En chimie, l'ITSA1 est utilisé comme composé outil pour étudier les effets de l'activation et de l'inhibition de la HDAC. Il contribue à comprendre le rôle des HDAC dans l'expression des gènes et le remodelage de la chromatine .
Biologie
L'ITSA1 est utilisé dans la recherche biologique pour étudier la régulation du cycle cellulaire, l'apoptose et l'activation transcriptionnelle. Il est particulièrement utile dans les études impliquant les effets cellulaires induits par la TSA .
Médecine
En recherche médicale, l'ITSA1 est exploré pour ses applications thérapeutiques potentielles dans le traitement du cancer. En modulant l'activité de la HDAC, il peut influencer l'expression des gènes impliqués dans la prolifération cellulaire et l'apoptose .
Industrie
L'ITSA1 est utilisé dans le développement de nouveaux modulateurs de la HDAC et comme composé de référence dans le criblage des inhibiteurs et activateurs de la HDAC .
Mécanisme d'action
L'ITSA1 exerce ses effets en activant spécifiquement les HDAC, contrant les effets inhibiteurs de la TSA. Il réduit l'acétylation des histones induite par la TSA et l'activation transcriptionnelle, rétablissant ainsi la progression normale du cycle cellulaire et réduisant l'apoptose. Les cibles moléculaires de l'ITSA1 comprennent les HDAC et les régulateurs transcriptionnels associés .
Comparaison Avec Des Composés Similaires
Composés similaires
Trichostatine A (TSA) : Un puissant inhibiteur de la HDAC qui induit l'acétylation des histones et l'arrêt du cycle cellulaire.
Vorinostat : Un autre inhibiteur de la HDAC utilisé dans la thérapie du cancer.
Acide valproïque : Un inhibiteur de la HDAC à large spectre avec des applications en neurologie et en psychiatrie.
Unicité de l'ITSA1
L'ITSA1 est unique en sa capacité à contrer spécifiquement les effets de la TSA sans affecter d'autres inhibiteurs de la HDAC. Cette action sélective en fait un outil précieux dans la recherche axée sur la compréhension des rôles spécifiques des HDAC et de leur régulation .
Propriétés
IUPAC Name |
benzotriazol-1-yl-(2,4-dichlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O/c14-8-5-6-9(10(15)7-8)13(19)18-12-4-2-1-3-11(12)16-17-18/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNLAUGZMOPBPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354402 | |
| Record name | ITSA1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200626-61-5 | |
| Record name | ITSA1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ITSA-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of ITSA-1?
A: this compound acts as a histone deacetylase (HDAC) activator. [, ] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. By activating HDACs, this compound can modulate gene expression. [, ]
Q2: How does this compound impact vascular endothelial cells (ECs) under arterial laminar shear stress (ALS)?
A: Research indicates that this compound can prevent ALS-induced damage and inflammation in venous ECs. [] This protective effect is linked to its ability to increase the expression of H3K9me3 (a histone modification associated with gene silencing) and activate focal adhesion kinase (FAK), which is involved in cell adhesion and mechanotransduction. []
Q3: Does this compound interact with other pathways in vascular cells?
A: this compound has been shown to mitigate mitochondrial oxidative stress in vascular endothelial cells exposed to inflammatory stimuli. [] This protective effect appears to involve the activation of antioxidant pathways and the inhibition of histone deacetylase activity. []
Q4: Can the effects of this compound be reversed?
A: Studies using human umbilical vein endothelial cells (HUVECs) have shown that the antioxidant and mitochondrial-protective effects of this compound can be entirely offset by co-treatment with the HDAC inhibitor Entinostat. [] This suggests that the effects of this compound are reversible and directly linked to its HDAC-activating properties.
Q5: Beyond vascular cells, has this compound demonstrated activity in other biological contexts?
A: Research suggests that this compound can counteract the negative effects of sleep deprivation on intestinal health in mice. [] This effect appears to be mediated through modulation of the HDAC3-p-GSK-3β-β-catenin-Nrf2-NF-κB pathway, influencing inflammation, oxidative stress, and intestinal mucosal integrity. []
Q6: Are there any studies exploring the role of this compound in bone health?
A: While research specifically on this compound and bone health is limited within the provided context, studies using a different HDAC activator in a mouse model of CBS deficiency (a condition impacting hydrogen sulfide production) observed positive effects on bone homeostasis. [] These findings suggest that modulating HDAC activity might represent a potential therapeutic strategy for bone-related disorders.
Q7: Are there any known limitations or drawbacks associated with this compound?
A: While the provided research highlights potential benefits of this compound, further studies are needed to fully understand its safety and efficacy profile. Notably, a study on cardiomyocytes found that acute administration of this compound significantly reduced calcium transient amplitude and reuptake time into the sarcoplasmic reticulum. [] This finding emphasizes the need for cautious exploration of potential side effects and long-term consequences of this compound treatment.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




